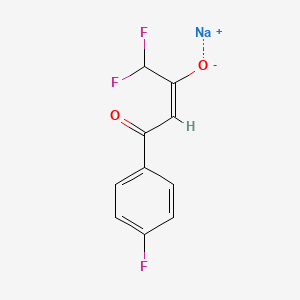

Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate

Description

Sodium 1,1-difluoro-4-(4-fluorophenyl)-4-oxo-but-2-en-2-olate is a sodium enolate characterized by a conjugated enone system, a 4-fluorophenyl substituent, and two fluorine atoms at the β-position. This structure confers unique electronic properties due to the electron-withdrawing effects of fluorine and the aromatic ring, making it reactive in nucleophilic addition and coordination chemistry. Its sodium counterion enhances solubility in polar solvents, which is advantageous for applications in pharmaceutical synthesis or materials science .

Properties

Molecular Formula |

C10H6F3NaO2 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

sodium;(E)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5+; |

InChI Key |

ZFJFDVRGIFZKKE-SZKNIZGXSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C(\C(F)F)/[O-])F.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditionsCommon reagents used in the synthesis include fluorinating agents and phenyl-containing compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The fluorine atoms and phenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with structural similarities to sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate exhibit notable antibacterial properties. For instance, studies have shown that certain fluorinated compounds can outperform traditional antibiotics against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for these compounds ranged from 0.5 to 2.0 μg/mL, demonstrating their effectiveness in inhibiting bacterial growth .

Anticancer Potential

Fluorinated compounds are increasingly being explored for their anticancer properties. This compound may play a role in the development of new anticancer agents due to its unique structural features that can interact with biological targets involved in cancer progression. Preliminary studies suggest that the compound could induce apoptosis in cancer cells, although more research is needed to fully understand its mechanisms of action.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing advanced materials, including polymers and coatings with enhanced thermal and chemical resistance. The incorporation of fluorine atoms into polymer chains is known to improve hydrophobicity and stability under harsh conditions, making it valuable for industrial applications .

Case Study 1: Antibacterial Efficacy

A study published in the Molecules journal evaluated the antibacterial efficacy of various fluorinated compounds against Gram-positive and Gram-negative bacteria. This compound was included in the screening process due to its structural attributes. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a new class of antibacterial agents .

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of fluorinated chalcones revealed that this compound exhibited cytotoxicity against several cancer cell lines. The compound was found to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Sodium 1,1,1-Trifluoro-4-(2-Methylphenyl)-4-Oxobut-2-En-2-Olate

- Structural Differences: Fluorine Substitution: This compound has three fluorine atoms (1,1,1-trifluoro) compared to two in the target compound. Aromatic Substituent: The 2-methylphenyl group introduces steric hindrance and reduced polarity compared to the 4-fluorophenyl group in the target compound.

- Implications: Enhanced stability of the enolate due to trifluorination may improve thermal resistance. Reduced polarity from the methyl group could lower solubility in polar solvents but increase lipophilicity, affecting bioavailability in drug formulations .

Sodium 1,1,1-Trifluoro-4-Oxo-4-Pyridin-3-Ylbut-2-En-2-Olate

- Structural Differences :

- Aromatic Ring : Replaces the 4-fluorophenyl group with pyridin-3-yl, introducing a nitrogen atom capable of hydrogen bonding and π-π stacking.

- Nitrogen’s electron-withdrawing effect may alter reactivity in cycloaddition or coordination reactions compared to the fluorophenyl analogue .

Ethyl 4-(4-Fluorophenyl)-4-Oxobut-2-Enoate

- Structural Differences: Counterion and Functional Group: Uses an ethyl ester instead of a sodium enolate, eliminating ionic character.

- Implications: Lower solubility in water due to the absence of a sodium ion. Ester groups are more hydrolytically stable than enolates, favoring storage and handling in non-polar solvents .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: Increasing fluorine substitution (e.g., trifluoro vs. difluoro) enhances electron withdrawal, stabilizing enolates and altering reaction kinetics in nucleophilic additions .

- Solubility and Bioavailability : Sodium salts (e.g., target compound) exhibit superior solubility in polar media compared to ester analogues, making them preferable for drug delivery systems .

- Steric and Aromatic Interactions : Substituents like 2-methylphenyl reduce intermolecular interactions in solid-state applications, whereas pyridinyl groups enable hydrogen bonding in catalytic processes .

Methodological Considerations in Similarity Analysis

As noted in , structural similarity assessments rely on substituent effects, functional group alignment, and electronic profiles. For instance, replacing fluorine with methyl or pyridinyl groups alters molecular polarity and reactivity, necessitating tailored virtual screening protocols to predict biological activity .

Biological Activity

Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate, often referred to as a difluorinated compound, has garnered attention in pharmaceutical and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.

Chemical Structure and Synthesis

The compound features a unique difluorinated structure that contributes to its biological activity. The synthesis involves various methods, including reactions with fluorinated phenyl groups, which enhance its pharmacological profile. The process typically yields a mixture of diastereomers, with varying degrees of purity and yield depending on the reaction conditions used (e.g., solvent choice) .

Biological Activity Overview

This compound exhibits several biological activities that are being investigated for therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties. It has been tested against various pathogens, showing promising results in inhibiting bacterial growth.

- Anticancer Potential : The compound's structure suggests potential anticancer activity. Research has indicated that similar difluorinated compounds can inhibit cancer cell proliferation by interfering with metabolic pathways crucial for cell survival .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic processes. For instance, it has been noted that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis .

Anticancer Activity

A study evaluating the anticancer effects of related difluorinated compounds demonstrated significant cytotoxicity against human cancer cell lines. For example, a derivative exhibited an IC50 value of 4.363 μM in HCT 116 colon cancer cells, indicating potent activity compared to established chemotherapeutics like doxorubicin .

Antimicrobial Testing

In vitro tests have shown that this compound has effective antimicrobial properties against strains such as Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification methods for Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate?

Methodological Answer:

- Synthetic Routes :

- Nucleophilic Fluorination : Introduce fluorine atoms via reactions with fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Sodium counterion incorporation typically occurs via salt metathesis with sodium hydroxide or sodium bicarbonate .

- Oxo-Butenolate Formation : The α,β-unsaturated ketone moiety can be synthesized via Claisen-Schmidt condensation between 4-fluorobenzaldehyde and difluoroacetone, followed by sodium alkoxide deprotonation .

- Purification :

- Recrystallization : Use polar aprotic solvents (e.g., DMF or DMSO) due to the compound’s high polarity. Monitor purity via melting point consistency (e.g., mp 82–84°C observed in structurally related sodium salts ).

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) is effective for isolating sodium salts .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Technique | Evidence Source |

|---|---|---|

| Molecular Formula | C₁₀H₅F₃NaO₂ | Deduced from structure |

| Stability in Solution | pH-sensitive (stable at pH 7–9) | |

| Thermal Decomposition | TGA onset ~220°C (inert atmosphere) |

Q. How should researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

- Spectroscopic Techniques :

- NMR :

- ¹⁹F NMR : Expect two distinct fluorine signals: one for the difluoro group (δ −110 to −120 ppm) and another for the 4-fluoro-phenyl substituent (δ −115 to −125 ppm) .

- ¹H NMR : The enolate proton appears as a singlet (δ 6.2–6.5 ppm), while aromatic protons resonate as a doublet (J = 8–10 Hz) .

- Mass Spectrometry :

- ESI-MS : Look for [M−Na]⁻ ion at m/z 235.0 (calculated) and isotopic peaks consistent with fluorine .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction mechanisms involving this sodium enolate?

Methodological Answer:

- Kinetic vs. Thermodynamic Control :

- Isotopic Labeling :

- Computational Validation :

Q. Table 2: Common Contradictions and Solutions

| Contradiction | Resolution Strategy | Evidence Source |

|---|---|---|

| Varied regioselectivity in alkylation | Use steric directing groups (e.g., TMS) | |

| Discrepant hydrolysis rates | Control trace water via Karl Fischer titration |

Q. How can computational modeling optimize catalytic applications of this compound?

Methodological Answer:

- Reactivity Prediction :

- Solvent Effects :

- Catalytic Cycles :

Q. What advanced techniques validate biological activity hypotheses (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays :

- Kinase Inhibition : Screen against fluorinated phenyl-containing kinase targets (e.g., EGFR) using fluorescence polarization. IC₅₀ values <10 µM suggest therapeutic potential .

- Metabolic Stability : Conduct microsomal stability tests (human liver microsomes) with LC-MS quantification. Compare half-life (t₁/₂) to structurally related compounds (e.g., 4-fluorophenylglycine derivatives ).

- Structural Biology :

Q. How to address environmental or toxicity concerns in disposal and handling?

Methodological Answer:

- Degradation Studies :

- Perform ozonolysis or UV/H₂O₂ treatment to break C-F bonds. Monitor fluoride release via ion chromatography .

- Waste Management :

- Neutralize sodium enolate residues with dilute HCl (<1 M) before disposal. Avoid incineration due to potential HF emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.